molecular formula C7H3ClIN3 B2998525 2-Chloro-8-iodopyrido[4,3-d]pyrimidine CAS No. 1562987-94-3

2-Chloro-8-iodopyrido[4,3-d]pyrimidine

Cat. No.: B2998525
CAS No.: 1562987-94-3
M. Wt: 291.48
InChI Key: NSWWPRGDAPKWGK-UHFFFAOYSA-N
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Description

Contextualization of Pyrido[4,3-d]pyrimidine (B1258125) Derivatives as Privileged Scaffolds in Organic Synthesis

In the realm of drug discovery and materials science, certain molecular frameworks, known as "privileged scaffolds," appear frequently in biologically active compounds. elsevierpure.com Pyridine (B92270) and pyrimidine (B1678525) rings are fundamental components of such scaffolds, and their fused derivatives, like the pyrido[4,3-d]pyrimidines, are of considerable pharmacological interest. nih.govnih.gov These structures are recognized for their ability to interact with a wide array of biological targets, leading to diverse therapeutic applications. elsevierpure.comontosight.ai

The concept of privileged scaffolds is rooted in the observation that these core structures can serve as versatile platforms for the development of ligands for multiple receptors. researchgate.net The pyrido[4,3-d]pyrimidine framework fits this description, as its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.airesearchgate.net The structural rigidity and defined three-dimensional arrangement of atoms in the pyrido[4,3-d]pyrimidine system allow for specific and high-affinity interactions with enzymes and receptors, making it an attractive starting point for the design of new therapeutic agents. elsevierpure.comnih.gov

Overview of the Significance of the Pyrido[4,3-d]pyrimidine Core in Academic Chemical Research

The pyrido[4,3-d]pyrimidine core is a subject of intense academic and industrial research due to its prevalence in compounds with significant therapeutic potential. nih.gov Research efforts are often focused on the development of novel synthetic methodologies to access this scaffold and its derivatives, as well as the biological evaluation of these new chemical entities. nih.govrsc.org

The synthesis of pyrido[4,3-d]pyrimidines can be achieved through various strategies, often involving the construction of the pyrimidine ring onto a pre-existing pyridine derivative or vice-versa. rsc.org Multi-component reactions have also emerged as efficient methods for generating molecular diversity around this core structure. nih.gov The versatility in synthetic approaches allows chemists to systematically modify the scaffold and explore structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of drug candidates. nih.gov

The significance of this heterocyclic system is underscored by its presence in kinase inhibitors, which are pivotal in cancer therapy. mdpi.comencyclopedia.pub For example, Trametinib, a kinase inhibitor containing a pyrido[4,3-d]pyrimidine core, has been approved for the treatment of specific types of melanoma. mdpi.comencyclopedia.pub Furthermore, recent studies have explored derivatives as potential sterol 14α-demethylase (CYP51) inhibitors for fungicidal applications. nih.gov This wide range of applications ensures that the pyrido[4,3-d]pyrimidine scaffold remains a focal point of contemporary chemical research. researchgate.net

Structural Framework of Pyrido[4,3-d]pyrimidine and its Isomeric Forms

The fundamental structure of pyrido[4,3-d]pyrimidine, with the chemical formula C₇H₅N₃, consists of a pyridine ring fused to a pyrimidine ring. ontosight.ainih.gov This fusion results in a planar, aromatic bicyclic system. ontosight.ai The placement of the nitrogen atom in the pyridine ring relative to the pyrimidine ring dictates the specific isomeric form. mdpi.com

There are four possible isomers of pyridopyrimidine, based on the arrangement of the nitrogen atoms and the fusion points of the two rings:

Pyrido[2,3-d]pyrimidine (B1209978)

Pyrido[3,2-d]pyrimidine (B1256433)

Pyrido[3,4-d]pyrimidine (B3350098)

Pyrido[4,3-d]pyrimidine

Each isomer possesses a unique electronic distribution and steric environment, which in turn influences its chemical reactivity and biological activity. The pyrido[4,3-d]pyrimidine isomer is characterized by the fusion of the pyridine 'd' face to the '4,3' positions of the pyrimidine ring.

Table 1: Isomers of Pyridopyrimidine

Isomer Name Ring Fusion
Pyrido[2,3-d]pyrimidine Pyridine fused at positions 2 and 3
Pyrido[3,2-d]pyrimidine Pyridine fused at positions 3 and 2
Pyrido[3,4-d]pyrimidine Pyridine fused at positions 3 and 4
Pyrido[4,3-d]pyrimidine Pyridine fused at positions 4 and 3

The specific compound, 2-Chloro-8-iodopyrido[4,3-d]pyrimidine, is a derivative of the pyrido[4,3-d]pyrimidine core, featuring a chlorine atom at position 2 and an iodine atom at position 8. These halogen substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of a wide array of more complex molecules for chemical and biological screening.

Table 2: Properties of this compound

Property Value
CAS Number 1562987-94-3
Molecular Formula C₇H₃ClIN₃
Molecular Weight 291.48 g/mol
InChIKey NSWWPRGDAPKWGK-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-iodopyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3/c8-7-11-2-4-1-10-3-5(9)6(4)12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWPRGDAPKWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=C(C=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 8 Iodopyrido 4,3 D Pyrimidine and Analogous Halogenated Pyrido 4,3 D Pyrimidine Scaffolds

Strategic Approaches to Pyrido[4,3-d]pyrimidine (B1258125) Core Formation

The construction of the pyrido[4,3-d]pyrimidine ring system can be achieved through several synthetic routes, primarily involving the annulation of a pyridine (B92270) ring onto a pyrimidine (B1678525) precursor or vice versa. Key strategies include cyclization reactions, multicomponent reactions (MCRs), and one-pot syntheses, each offering distinct advantages in terms of efficiency and molecular diversity.

Cyclization Reactions from Pyridine and Pyrimidine Precursors

A common and versatile approach to the pyrido[4,3-d]pyrimidine core involves the cyclization of appropriately substituted pyridine or pyrimidine derivatives. This strategy often relies on the formation of a new six-membered ring through intramolecular reactions.

One established method begins with a substituted pyridine precursor, such as ethyl 3-amino-2-chloroisonicotinate, which can undergo thermal cyclocondensation with chloroformamidine hydrochloride to construct the pyrimidine ring, yielding a pyrido[4,3-d]pyrimidine system. nih.gov This approach allows for the introduction of substituents on the pyridine ring of the final product based on the starting materials chosen.

Alternatively, starting from a substituted pyrimidine, the pyridine ring can be annulated. For instance, 4-aminopyrimidines with a suitable functional group at the 5-position can be cyclized to form the fused pyridine ring. These reactions often involve the addition of a three-carbon or a two-carbon unit to the pyrimidine precursor. The nature of the substituents on the starting pyrimidine can direct the regiochemistry of the cyclization and influence the final substitution pattern of the pyrido[4,3-d]pyrimidine product.

Starting MaterialReagents and ConditionsProductReference
Ethyl 3-amino-2-chloroisonicotinateChloroformamidine hydrochloride, heatPyrido[4,3-d]pyrimidine derivative nih.gov
4-Aminopyrimidine (B60600) derivativeThree-carbon or two-carbon synthon, cyclizationPyrido[4,3-d]pyrimidine derivative

Multicomponent Reaction (MCR) Strategies for Pyrido[4,3-d]pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. Several MCRs have been developed for the synthesis of pyrido[4,3-d]pyrimidines and their isomers. mdpi.com

While specific MCRs leading directly to 2-Chloro-8-iodopyrido[4,3-d]pyrimidine are not extensively reported, the general strategies for constructing the core scaffold can be adapted. These reactions often involve the condensation of a β-dicarbonyl compound, an aldehyde, and an aminopyrimidine derivative, sometimes in the presence of a catalyst. The choice of reactants allows for the introduction of various substituents onto the final heterocyclic product.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
β-Dicarbonyl compoundAldehydeAminopyrimidineVarious catalysts, often acidic or basicSubstituted pyrido[2,3-d]pyrimidine (B1209978)

One-Pot Synthetic Protocols for Enhanced Efficiency

For the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives, a related isomer, a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds has been reported to be efficient under reflux conditions using a solid acid catalyst. sharif.edu Such methodologies could potentially be adapted for the synthesis of the pyrido[4,3-d]pyrimidine scaffold by carefully selecting the appropriate starting materials.

Regioselective Halogenation Techniques for Pyrido[4,3-d]pyrimidine Derivatives

The introduction of chlorine and iodine at specific positions of the pyrido[4,3-d]pyrimidine core is crucial for tuning its biological activity. Achieving regioselectivity in halogenation reactions on such heteroaromatic systems can be challenging due to the presence of multiple reactive sites.

Direct Introduction of Chlorine and Iodine Substituents

The direct C-H halogenation of pyridopyrimidines is a desirable but often difficult transformation. The electronic nature of the heterocyclic system influences the position of electrophilic attack. For the pyrimidine ring, direct iodination at the C5 position is a known transformation, often carried out using molecular iodine in the presence of an oxidizing agent or an electrophilic iodinating reagent like silver nitrate. nih.gov

For the introduction of chlorine, chlorinating agents such as phosphorus oxychloride (POCl₃) are commonly used to convert hydroxyl or oxo groups into chloro substituents. For instance, a hydroxyl group at the 2-position of a pyrido[4,3-d]pyrimidine can be converted to a chloro group using POCl₃. nih.gov This is a common strategy to introduce a chlorine atom at this position.

A potential route to introduce an iodine atom at the 8-position could involve a Sandmeyer-type reaction starting from an 8-amino-pyrido[4,3-d]pyrimidine derivative. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. nih.govwikipedia.org

HalogenPositionReagentReaction Type
Chlorine2Phosphorus oxychloride (POCl₃)Nucleophilic substitution of a hydroxyl group
Iodine8Sodium nitrite, Potassium iodide (Sandmeyer reaction)Diazotization followed by iodination

Control of Halogenation Positionality and Selectivity

Controlling the position of halogenation on the pyrido[4,3-d]pyrimidine scaffold is paramount. The inherent electronic properties of the ring system and the presence of directing groups can be exploited to achieve regioselectivity.

For the synthesis of a related isomer, 2,4-dichloropyrido[2,3-d]pyrimidine, it was observed that nucleophilic aromatic substitution occurs selectively at the 4-position. mdpi.com This inherent reactivity can be utilized to introduce different substituents at specific positions.

In the case of direct C-H halogenation, the presence of activating or deactivating groups on the ring can direct the incoming electrophile to a specific position. For example, in the synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, the positions of the substituents on the starting pyridine precursor dictate the final arrangement on the fused ring system. nih.gov A similar strategy of using pre-functionalized precursors is likely necessary to achieve the specific 2-chloro-8-iodo substitution pattern on the pyrido[4,3-d]pyrimidine core. A plausible synthetic strategy would involve the initial construction of a pyrido[4,3-d]pyrimidine with functional groups at the 2 and 8 positions that can be subsequently converted to chloro and iodo groups, respectively. For instance, a 2-hydroxy-8-aminopyrido[4,3-d]pyrimidine could be a key intermediate, where the hydroxyl group is converted to a chloro group using a chlorinating agent, and the amino group is transformed into an iodo group via a Sandmeyer reaction.

Advanced Catalytic Systems in Halogenated Pyrido[4,3-d]pyrimidine Synthesis

The synthesis of functionalized pyrido[4,3-d]pyrimidines is often intricate, necessitating the use of advanced catalytic systems to achieve high yields and regioselectivity. These catalysts are crucial for facilitating key bond-forming reactions and cyclization processes that form the core heterocyclic structure. The choice of catalyst can significantly influence the reaction's efficiency, substrate scope, and the final molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. yonedalabs.com These reactions are particularly valuable in the synthesis of complex aromatic and heteroaromatic compounds, including the pyrido[4,3-d]pyrimidine scaffold. nih.govrsc.org The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition of the palladium(0) complex to an organic halide, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org This catalytic cycle allows for the precise construction of substituted pyrimidine and pyridopyrimidine derivatives. mdpi.comnih.govresearchgate.net

Among the various palladium-catalyzed reactions, the Suzuki-Miyaura cross-coupling is one of the most widely used due to its versatility, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents. yonedalabs.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org It has proven to be an effective method for the arylation of halogenated pyrimidines and for creating diverse sets of substituted pyrimidine rings. mdpi.commdpi.com

A key aspect of Suzuki-Miyaura coupling in the context of di- or polyhalogenated substrates is the differential reactivity of the various halogen atoms. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. libretexts.org The reactivity of the halide in this step follows the general trend: I > OTf > Br > Cl. yonedalabs.comlibretexts.org

This inherent difference in reactivity is a powerful tool for achieving regioselective synthesis. In a molecule such as this compound, the carbon-iodine bond at the 8-position is significantly more reactive towards oxidative addition than the carbon-chlorine bond at the 2-position. researchgate.net Consequently, a Suzuki-Miyaura coupling reaction can be performed selectively at the C-8 position, leaving the chlorine atom at the C-2 position untouched for subsequent functionalization. researchgate.netnih.gov

Aryl chlorides are the least reactive electrophiles, often requiring more demanding conditions, such as the use of bulky, electron-rich phosphine ligands on the palladium catalyst, stronger bases, and higher temperatures to facilitate the oxidative addition step. yonedalabs.comlibretexts.orgresearchgate.net This pronounced reactivity gap allows for a stepwise and controlled derivatization of polyhalogenated heterocyclic systems. However, it has been noted that under certain conditions, particularly at lower temperatures, the turnover of key palladium(II)-iodide intermediates can be inefficient, adding a layer of complexity to predicting reactivity. acs.org

Table 1: Differential Reactivity of Halogens in Suzuki-Miyaura Coupling
Halogen (C-X)Relative Reactivity in Oxidative AdditionTypical Reaction Conditions
C-IHighestMild conditions, wide range of Pd catalysts (e.g., Pd(PPh₃)₄), standard bases (e.g., Na₂CO₃, K₂CO₃). yonedalabs.comlibretexts.org
C-BrIntermediateGenerally mild to moderate conditions, similar catalysts to C-I couplings. yonedalabs.comlibretexts.org
C-ClLowestRequires more forcing conditions: higher temperatures, stronger bases (e.g., K₃PO₄), and specialized bulky, electron-rich phosphine ligands. yonedalabs.comlibretexts.orgresearchgate.net
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Lewis Acid Catalysis in Cyclization Processes

The construction of the core pyrido[4,3-d]pyrimidine ring system often involves cyclization reactions. Lewis acid catalysis plays a significant role in promoting these transformations, which are essential for forming the fused heterocyclic scaffold. researchgate.netresearchgate.net Lewis acids can activate substrates by coordinating to lone pairs of electrons, thereby facilitating intramolecular or intermolecular reactions.

For instance, Lewis acids such as ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) and zinc(II) bromide (ZnBr₂) have been shown to be efficient catalysts for the Bohlmann-Rahtz heteroannulation reaction, which can be used to generate highly functionalized pyridines from enamino esters and alkynones in a single step. researchgate.net Similarly, samarium chloride (SmCl₃) has been employed as a Lewis acid catalyst to promote the microwave-assisted cyclization of β-formyl enamides with urea to produce annelated pyrimidines in high yields and short reaction times. organic-chemistry.org These methods are valuable for synthesizing the precursor rings that are later halogenated and derivatized.

Nanocatalyst Applications in Heterocyclic Synthesis

In recent years, the field of catalysis has seen a significant shift towards the use of nanocatalysts, driven by the principles of green chemistry. researchgate.net Nanocatalysts, particularly those based on transition metals, offer numerous advantages over their homogeneous counterparts, including high catalytic activity due to a large surface-area-to-volume ratio, greater stability, ease of separation from the reaction mixture, and excellent recyclability. researchgate.netmdpi.com

These catalysts have found broad application in the synthesis of N-containing heterocycles. researchgate.netnih.gov For example, copper-based nanoparticles have been used for 1,3-dipolar cycloaddition reactions, while silica-supported gold nanoparticles have proven effective for oxidative cyclization reactions. mdpi.com Magnetic nanoparticles, such as copper ferrite (CuFe₂O₄), have been utilized as efficient and recyclable catalysts for the multicomponent synthesis of pyrido-dipyrimidines under microwave irradiation or sonochemical conditions. nih.gov The application of such nanocatalysts offers a sustainable and efficient approach to constructing complex heterocyclic frameworks like pyrido[4,3-d]pyrimidines.

Table 2: Examples of Nanocatalysts in Heterocyclic Synthesis
NanocatalystHeterocycle SynthesizedKey Advantages
Copper Ferrite (CuFe₂O₄)Pyrido-dipyrimidines nih.govHigh efficiency, recyclability, applicable under microwave and sonochemical conditions.
Silica-supported Gold (AuNPs/SiO₂)Quinolines mdpi.comEffective for oxidative cyclization reactions.
Magnetic Fe₃O₄@PVA–SO₃HImidazoles nih.govRecoverable, mild reaction conditions, good to high yields.

Derivatization from Precursor Pyrido[4,3-d]pyrimidine Intermediates

One common strategy involves starting with a pre-functionalized pyrimidine, such as 4,6-dichloropyrimidine, and subsequently building the fused pyridine ring. semanticscholar.org Alternatively, a substituted pyridine can serve as the starting point for the annulation of the pyrimidine ring. nih.gov For instance, a key intermediate such as a 2,4-dichloropyrido[3,4-d]pyrimidine can be synthesized and then selectively functionalized. nih.gov Nucleophilic aromatic substitution (SNAr) is often selective for the 4-position in such systems, allowing for the introduction of various substituents. nih.govnih.gov

Once the core structure with the desired halogenation pattern is in place, further derivatization can be carried out. For a target like this compound, the differential reactivity of the C-I and C-Cl bonds is paramount. A Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction can be selectively performed at the more reactive C-8 iodo position. The less reactive C-2 chloro position would remain available for a subsequent, different transformation, such as a nucleophilic aromatic substitution or another cross-coupling reaction under more vigorous conditions. This stepwise approach allows for the controlled and selective synthesis of highly functionalized pyrido[4,3-d]pyrimidine derivatives. nih.gov

Functional Group Interconversions on the Pyrido[4,3-d]pyrimidine Core

The introduction of halogen substituents, such as chlorine and iodine, onto the pyrido[4,3-d]pyrimidine nucleus is a key step in the synthesis of the target compound and its analogs. While a direct, one-pot synthesis of this compound is not extensively documented, its preparation can be envisioned through a multi-step sequence involving the initial formation of the core scaffold followed by selective halogenation reactions.

One plausible approach involves the construction of a 2-chloropyrido[4,3-d]pyrimidine precursor. This can be achieved through various cyclization strategies common in heterocyclic chemistry. Once the 2-chloro derivative is obtained, the subsequent introduction of an iodine atom at the 8-position of the pyridine ring becomes the critical transformation. Methodologies for the iodination of related heterocyclic systems, such as pyrimidines, often employ electrophilic iodinating agents. For instance, a combination of molecular iodine (I₂) and a silver salt, like silver nitrate (AgNO₃), has been shown to be effective for the iodination of pyrimidine derivatives under solvent-free conditions, offering a potentially green and efficient route. This method proceeds via an electrophilic aromatic substitution mechanism where the reactive iodine species is generated in situ.

The general conditions for such an iodination reaction are presented in the table below, based on analogous transformations in related heterocyclic systems.

ReagentsConditionsReaction TimeYield
I₂, AgNO₃Mechanical Grinding, Solvent-Free20–30 min70–98%
This data is based on the iodination of pyrimidine derivatives and serves as a representative example of a potential synthetic route.

Nucleophilic Aromatic Substitution at Halogenated Centers (e.g., C2 and C4)

The halogen atoms on the pyrido[4,3-d]pyrimidine scaffold, particularly at the C2 and C4 positions, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups, providing a powerful tool for the diversification of this heterocyclic system.

In dihalogenated pyrido[4,3-d]pyrimidines, such as the analogous 2,4-dichloropyrido[4,3-d]pyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic influence of the fused pyridine ring and the nitrogen atoms within the pyrimidine ring. However, the reaction conditions and the nature of the nucleophile can influence this selectivity.

For a monosubstituted scaffold like this compound, the chlorine atom at the C2 position serves as a leaving group for SNAr reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride and introduce new substituents. The reactivity of halopyridines in SNAr reactions is well-established, with the reaction proceeding through a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the feasibility of the substitution. For pyridines and related heterocycles, nucleophilic attack is favored at the positions ortho and para (C2 and C4) to the ring nitrogen, as the resulting negative charge can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.

The following table summarizes representative nucleophilic aromatic substitution reactions on analogous 2-chloropyridine systems, providing insight into the potential transformations of this compound.

NucleophileReagentSolventConditionsProductYield
AmineR-NH₂-Heat2-Amino-8-iodopyrido[4,3-d]pyrimidine derivative-
AlkoxideR-ONaR-OHReflux2-Alkoxy-8-iodopyrido[4,3-d]pyrimidine derivative-
ThiolateR-SNaDMFRT2-Thioether-8-iodopyrido[4,3-d]pyrimidine derivative-
This table presents generalized reaction conditions based on analogous systems, as specific data for this compound is not readily available.

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Chloro 8 Iodopyrido 4,3 D Pyrimidine Transformations

Elucidation of Reaction Mechanisms in Pyrido[4,3-d]pyrimidine (B1258125) Core Synthesis

The synthesis of the pyrido[4,3-d]pyrimidine core, the fundamental structure of 2-Chloro-8-iodopyrido[4,3-d]pyrimidine, can be achieved through various synthetic strategies. Mechanistic understanding of these routes is essential for optimizing reaction conditions and achieving desired substitution patterns. The primary approaches involve either the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) derivative or the formation of the pyridine ring from a substituted pyrimidine. rsc.orgontosight.ai

One common pathway involves the condensation of a suitably substituted pyridine derivative with a three-carbon synthon that provides the necessary atoms for the pyrimidine ring. For instance, a 3-aminopyridine-4-carboxamide derivative can undergo cyclization with a one-carbon electrophile, such as formic acid or its derivatives. The mechanism of this reaction typically proceeds through an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the newly formed formamidine (B1211174) or related intermediate. Subsequent dehydration then leads to the formation of the aromatic pyrido[4,3-d]pyrimidine ring system.

Alternatively, the pyridine ring can be constructed onto a pre-functionalized pyrimidine. This often involves starting with a 4-aminopyrimidine (B60600) derivative and performing an annulation reaction. For example, a multicomponent reaction between a 4-aminopyrimidine, an aldehyde, and a compound with an active methylene (B1212753) group can lead to the formation of the pyridine ring through a series of condensation, Michael addition, and cyclization steps. rsc.org The precise mechanism can vary depending on the specific reactants and catalysts employed.

Mechanistic Aspects of Halogen Reactivity and Selectivity in Cross-Coupling Reactions

The presence of both a chlorine and an iodine atom on the pyrido[4,3-d]pyrimidine core of this compound allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differing reactivity of the C-Cl and C-I bonds is the key to this selectivity. Generally, the carbon-iodine bond is weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the stronger carbon-chlorine bond. This difference in reactivity forms the basis for regioselective cross-coupling reactions.

In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. For this compound, this step preferentially occurs at the C-I bond at position 8. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Following oxidative addition, the resulting organopalladium(II) intermediate undergoes transmetalation with the organoboron reagent, and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.

Studies on the selective Suzuki cross-coupling of a closely related substrate, 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine, have provided experimental evidence for this selectivity. The reaction conditions, including the choice of palladium catalyst, solvent, and base, have been shown to significantly influence the yield and selectivity of the coupling reaction. For instance, the use of Pd(PPh₃)₄ as a catalyst in dioxane with an appropriate base has been shown to be effective for the selective coupling at the 8-position.

The table below summarizes the typical conditions and outcomes for selective Suzuki-Miyaura coupling reactions on dihalogenated pyridopyrimidines.

ParameterConditionEffect on Selectivity
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Ligand choice can influence the rate of oxidative addition.
Solvent Dioxane, Toluene, DMFSolvent polarity can affect catalyst solubility and reaction kinetics.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃The nature of the base is crucial for the transmetalation step.
Temperature 60-100 °CHigher temperatures can sometimes lead to reduced selectivity.

While experimental observations strongly support the preferential reactivity of the C-I bond, detailed computational and kinetic studies on this compound itself would provide a more quantitative understanding of the reaction mechanism, including the energy barriers for oxidative addition at both the C-Cl and C-I positions.

Characterization of Intramolecular Cyclization and Condensation Mechanisms

The chloro and iodo substituents on the this compound scaffold can be further elaborated to introduce functional groups capable of participating in intramolecular cyclization and condensation reactions. These reactions are powerful tools for the construction of novel polycyclic heterocyclic systems.

For instance, the iodine at position 8 can be replaced with a vinyl or alkynyl group via a Sonogashira or Stille coupling. The resulting unsaturated side chain can then undergo an intramolecular Heck reaction. The mechanism of the intramolecular Heck reaction involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene or alkyne into the carbon-palladium bond. Subsequent β-hydride elimination or other termination steps can lead to the formation of a new ring fused to the pyridopyrimidine core. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) is often governed by the length and flexibility of the tether connecting the reacting moieties. wikipedia.org

Similarly, the chlorine atom at position 2 can be displaced by a nucleophile, such as an amine, to introduce a side chain containing a reactive functional group. For example, introduction of an amino alcohol or a diamine can set the stage for an intramolecular condensation reaction to form an additional fused ring. The mechanism of such condensations typically involves nucleophilic attack of a distal functional group onto an electrophilic center within the same molecule, often facilitated by acid or base catalysis, leading to the formation of a stable cyclic product.

While the principles of these intramolecular reactions are well-established, specific mechanistic studies on derivatives of this compound are not widely reported. The successful application of such strategies would depend on the careful design of the precursor molecules to ensure favorable reaction kinetics and thermodynamics for the desired cyclization pathway.

Structure Activity Relationship Sar Studies and Molecular Interactions of Pyrido 4,3 D Pyrimidine Derivatives: a Theoretical and Methodological Perspective

Principles and Methodologies of Structure-Activity Relationship Analysis for Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates the link between the chemical structure of a compound and its biological activity. nih.gov For the pyrido[4,3-d]pyrimidine scaffold, SAR studies aim to identify the key structural features and substituents that govern the molecule's interaction with its biological target, thereby influencing its efficacy. ontosight.airesearchgate.net

The core principle of SAR is that the biological activity of a molecule is dependent on its physicochemical properties, which are in turn determined by its three-dimensional structure. These properties include steric, electronic, and hydrophobic characteristics. By systematically modifying the pyrido[4,3-d]pyrimidine core with different substituents and observing the resulting changes in biological activity, researchers can build a comprehensive SAR model. rsc.org

Methodologies for SAR analysis of pyrido[4,3-d]pyrimidine derivatives typically involve:

Synthesis of Analog Libraries: A series of compounds is synthesized where specific parts of the molecule, such as substituents on the pyridine (B92270) or pyrimidine (B1678525) rings, are systematically varied. nih.govnih.gov

Biological Evaluation: The synthesized analogs are tested for their activity against a specific biological target (e.g., an enzyme or receptor) or in a cellular assay. nih.govnih.gov For instance, studies have evaluated pyrido[4,3-d]pyrimidine derivatives for their inhibitory activity against kinases or their antiproliferative effects on cancer cell lines. mdpi.comnih.gov

Data Analysis: The biological activity data (e.g., IC₅₀ or EC₅₀ values) are correlated with the structural modifications. This analysis helps in identifying which functional groups enhance or diminish activity. For example, studies on pyridine derivatives have shown that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov

Computational Modeling: In silico techniques are employed to rationalize the experimental SAR data and to predict the activity of new, unsynthesized compounds. nih.gov

A study on tetrahydropyrido[4,3-d]pyrimidines as topoisomerase II inhibitors highlighted that substituents on an aniline (B41778) ring at one position could significantly impact activity. nih.gov It was found that substituents containing methylated oxygen or nitrogen in the meta-position restored activity, while modifications at the para-position did not enhance it. nih.gov Similarly, the biopharmaceutical properties of pyrido[4,3-d]pyrimidines, such as solubility and permeability, are heavily influenced by the substitution pattern. nih.gov For example, a phenylhydrazido group was found to be responsible for low solubility, while a dimethoxyphenyl substituent impaired Caco-2 permeability. nih.gov These findings underscore the importance of systematic modifications to optimize both the potency and the drug-like properties of the scaffold.

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing detailed insights into molecular interactions that are often difficult to obtain through experimental methods alone. For pyrido[4,3-d]pyrimidine derivatives, various computational approaches are used to elucidate SAR, predict binding affinities, and guide the design of more potent and selective inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. irispublishers.com This method helps in understanding the binding mode and estimating the strength of the interaction. For pyrido[4,3-d]pyrimidine derivatives, docking simulations have been instrumental in identifying key interactions with their biological targets. mdpi.comnih.gov

In a study targeting KRAS-G12D, a cancer-related protein, molecular docking revealed that a pyrido[4,3-d]pyrimidine derivative formed critical hydrogen bonds with the amino acid residues Asp12 and Gly60 of the protein. mdpi.comnih.gov Another study on inhibitors of Monopolar spindle 1 (Mps1), a kinase involved in cancer, used docking to show that the pyrido[3,4-d]pyrimidine (B3350098) backbone had a strong hydrophobic interaction with the hinge region of the kinase. nih.gov The pyrimidine ring of the compounds was observed to form a hydrogen bond with the residue Gly605, which was identified as a critical interaction for inhibitory activity. nih.gov

These simulations provide a structural basis for the observed biological activities and guide further chemical modifications to enhance binding affinity.

Compound ClassTarget ProteinKey Interacting ResiduesInteraction Type
Pyrido[4,3-d]pyrimidine derivative (Compound 10c)KRAS-G12DAsp12, Gly60Hydrogen Bonds
Pyrido[4,3-d]pyrimidine derivative (Compound 10k)KRAS-G12DGlu92, His95Hydrogen Bonds
Pyrido[3,4-d]pyrimidine derivativesMps1 KinaseGly605, Lys529Hydrogen Bonds
Pyrido[2,3-d]pyrimidine (B1209978) derivativesBiotin CarboxylaseActive Pocket ResiduesHydrophobic/H-Bonds

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and validate the binding mode predicted by docking. nih.govnih.gov

For pyrido[4,3-d]pyrimidine analogs, MD simulations have been employed to confirm the stability of the ligand within the binding pocket of its target. researchgate.net For instance, in the study of Mps1 inhibitors, a 200-nanosecond MD simulation was performed to understand the stability and dynamic behavior of the protein-ligand complexes. nih.gov By analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can confirm that the ligand remains stably bound and identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov MD simulations also helped confirm that certain pyrido[4,3-d]pyrimidine analogs possessed a stronger affinity for the target enzyme CYP51 compared to a commercial fungicide. nih.gov

To obtain a more quantitative estimate of the binding affinity, quantum chemical calculations or methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov The MM/GBSA method calculates the binding free energy of a ligand to a protein by combining molecular mechanics energy terms with a continuum solvent model. mdpi.com

This approach has been successfully applied to study pyrido[3,4-d]pyrimidine inhibitors of Mps1. nih.gov The binding free energy was calculated based on snapshots taken from the MD simulation trajectory. The total energy was decomposed into contributions from van der Waals interactions, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.govmdpi.com The results indicated that van der Waals forces and nonpolar solvation energies were the main driving forces for the binding of these inhibitors to Mps1. nih.gov This level of detail allows for a deeper understanding of the energetic factors governing molecular recognition and can be crucial for lead optimization.

SystemMethodKey Finding
Pyrido[3,4-d]pyrimidine inhibitors with Mps1MM/GBSAVan der Waals interactions and nonpolar solvation energies were the primary drivers for binding.

Computational screening of compound libraries is a vital part of this process, helping to prioritize molecules for synthesis and testing. nih.govresearchgate.net For pyrido[4,3-d]pyrimidine derivatives, studies have shown that the diverse range of possible substituents highly influences their drug-like properties. nih.gov For example, correlations have been found between the polar surface area of these compounds and their Caco-2 permeability and metabolic stability. nih.gov Such computational predictions are valuable for identifying potential liabilities early in the drug discovery process and for designing molecules with improved pharmacokinetic profiles. irispublishers.com

Steric and Electronic Effects of Substituents on Molecular Recognition

The interaction between a ligand and its target is highly sensitive to the steric and electronic properties of the substituents on the ligand's core scaffold. In the context of pyrido[4,3-d]pyrimidine derivatives, these effects play a critical role in determining binding affinity and specificity.

Steric Effects refer to the influence of the size and shape of substituents on the molecule's ability to fit into the binding pocket of a target protein. A bulky substituent may cause steric hindrance, preventing the optimal alignment of the ligand and leading to a loss of activity. nih.gov Conversely, a well-placed substituent that occupies a specific hydrophobic pocket can significantly enhance binding affinity. In the development of PI3K/mTOR inhibitors based on a pyrido[3,2-d]pyrimidine (B1256433) scaffold, exploration of molecular diversity at the C-7 position through the introduction of various groups (vinyl, oximes, amines, etc.) was key to understanding the drug-kinase interactions. nih.gov

Electronic Effects relate to how the electron-donating or electron-withdrawing nature of substituents influences the electronic distribution within the pyrido[4,3-d]pyrimidine ring system. These changes can affect the strength of non-covalent interactions, such as hydrogen bonds and pi-stacking, which are crucial for molecular recognition. For example, introducing an electron-rich hydrazide moiety into a pyrido[2,3-d]pyrimidine derivative was shown to have a positive impact on anticancer activity, likely due to the hydrophilic and electron-rich nature of the group. nih.gov The arrangement of nitrogen atoms in the bicyclic pyrido[4,3-d]pyrimidine core itself creates a specific electronic landscape that is important for its function as a pharmacophore, often acting as a hydrogen bond acceptor. mdpi.com

The interplay between steric and electronic effects is complex and crucial for SAR. A comprehensive analysis of how different substituents modify these properties is essential for the rational design of potent and selective pyrido[4,3-d]pyrimidine-based therapeutic agents. nih.govnih.gov

Influence of Halogen Atoms on Electronic Properties and Reactivity Profiles

The substitution of halogen atoms, specifically chlorine at the C2 position and iodine at the C8 position of the pyrido[4,3-d]pyrimidine core, profoundly influences the molecule's electronic properties and reactivity profile. These alterations are primarily governed by the interplay of two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.

Chlorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect leads to a polarization of the sigma (σ) bonds, drawing electron density away from the pyrimidine ring. Consequently, the electron density across the entire heterocyclic system is reduced, particularly at the carbon atom directly bonded to the chlorine. This decrease in electron density can be quantified through computational methods such as Natural Bond Orbital (NBO) analysis, which would likely show a significant positive partial charge on the C2 carbon.

The combined presence of chlorine and iodine creates a unique electronic landscape on the pyrido[4,3-d]pyrimidine scaffold. The strong electron-withdrawing nature of the chlorine at C2 significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests that the molecule is more susceptible to nucleophilic attack, especially at or near the C2 position.

Conversely, the iodine at C8, with its potential for resonance donation, can increase the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy indicates that the molecule is a better electron donor and more reactive towards electrophiles. The HOMO-LUMO energy gap is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule. The presence of these two different halogens likely results in a modulated HOMO-LUMO gap compared to the unsubstituted parent compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these electronic perturbations. Parameters derived from these calculations provide a quantitative measure of the electronic properties.

Table 1: Theoretical Electronic Properties of Halogenated Pyrido[4,3-d]pyrimidines

PropertyUnsubstituted Pyrido[4,3-d]pyrimidine (Predicted)2-Chloro-8-iodopyrido[4,3-d]pyrimidine (Predicted)Influence of Halogens
HOMO EnergyHigherSlightly LoweredDominated by inductive effects, slightly offset by iodine's resonance.
LUMO EnergyHigherSignificantly LoweredStrong electron-withdrawing effect of chlorine at C2.
HOMO-LUMO GapLargerSmallerIncreased reactivity towards nucleophiles.
Dipole MomentModerateIncreasedIntroduction of polar C-Cl and C-I bonds.

The altered electron distribution also impacts the reactivity profile of the molecule. The electron-deficient pyrimidine ring, due to the C2-chloro substituent, is activated towards nucleophilic aromatic substitution (SNAr). This makes the C2 position a prime target for reaction with various nucleophiles. The iodine atom at C8 is also a potential site for reaction, particularly in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse side chains.

Impact of Side Chain Characteristics and Dihedral Angles on Molecular Interactions

In the context of pyrido[4,3-d]pyrimidine derivatives as biologically active molecules, often kinase inhibitors, the characteristics of side chains and the dihedral angles they adopt are critical determinants of their molecular interactions with target proteins.

The nature of the side chains, which can be introduced at various positions on the pyrido[4,3-d]pyrimidine core, dictates the types of non-covalent interactions the molecule can form within a protein's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

For instance, a side chain containing a hydrogen bond donor (e.g., an amine or hydroxyl group) can form crucial hydrogen bonds with acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the active site of a kinase. Conversely, a side chain with a hydrogen bond acceptor (e.g., a carbonyl or ether oxygen) can interact with donor residues (e.g., lysine, arginine, or backbone amides). The length and flexibility of the side chain are also important; a longer, more flexible chain can explore a larger conformational space to find an optimal binding orientation, while a shorter, more rigid chain may provide a more entropically favorable binding.

The interplay between side chain characteristics and dihedral angles is crucial for achieving high binding affinity and selectivity. A subtle change in a side chain, such as the addition of a methyl group, can alter the preferred dihedral angle, leading to a significant change in biological activity. This is a fundamental principle of structure-activity relationship (SAR) studies.

Table 2: Influence of Side Chain Properties on Molecular Interactions

Side Chain CharacteristicImpact on Molecular InteractionsTheoretical Method of Study
Hydrogen Bonding CapacityForms specific, directional interactions with protein residues, enhancing affinity and selectivity.Molecular Docking, MD Simulations
HydrophobicityEngages in non-polar interactions within hydrophobic pockets of the target protein.Molecular Docking, Free Energy Perturbation (FEP)
Flexibility/RigidityFlexible chains can adapt to the binding site, while rigid chains may offer entropic advantages upon binding.MD Simulations, Conformational Analysis
Size and ShapeDictates steric complementarity with the binding pocket.Molecular Docking, 3D-QSAR
Dihedral AngleDetermines the overall 3D conformation and orientation of the side chain relative to the core, impacting the fit within the active site.MD Simulations, Potential Energy Surface (PES) Scans

Future Directions and Emerging Research Avenues for 2 Chloro 8 Iodopyrido 4,3 D Pyrimidine in Synthetic Organic Chemistry

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyrido[4,3-d]pyrimidines

The imperative for greener and more efficient chemical processes is driving innovation in the synthesis of complex heterocyclic frameworks. Future research will undoubtedly focus on the development of sustainable routes to 2-Chloro-8-iodopyrido[4,3-d]pyrimidine and its analogues, prioritizing atom economy, reduced waste, and the use of environmentally benign reagents and solvents.

Key areas of exploration will likely include:

One-Pot Multicomponent Reactions: The convergence of multiple synthetic steps into a single, seamless operation offers significant advantages in terms of efficiency and waste reduction. nih.govnips.cc Future strategies may involve the design of novel multicomponent reactions that assemble the pyrido[4,3-d]pyrimidine (B1258125) core with the desired halogenation pattern in a single pot, minimizing purification steps and solvent usage.

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed efficiently without the need for catalysts or organic solvents represents a significant leap towards truly green synthesis. neurips.cc Mechanochemical approaches, such as ball milling, and reactions conducted in aqueous media are promising avenues for the synthesis of halogenated pyridopyrimidines. neurips.ccmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic synthesis. mdpi.com Its application to the synthesis of this compound could lead to significantly shorter reaction times and more energy-efficient processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The development of flow-based syntheses for halogenated pyrido[4,3-d]pyrimidines could enable more efficient and reproducible production.

A comparative overview of traditional versus potential sustainable synthetic approaches is presented in Table 1.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Reagents Often stoichiometric, potentially hazardous reagents.Catalytic systems, renewable starting materials.
Solvents Volatile organic compounds (VOCs).Green solvents (e.g., water, ionic liquids), solvent-free conditions.
Energy Input Conventional heating (oil baths, heating mantles).Microwave irradiation, mechanochemistry, flow chemistry.
Waste Generation Significant byproduct formation, purification waste.High atom economy, reduced byproducts, easier purification.
Efficiency Multiple steps, lengthy reaction times.One-pot reactions, accelerated reaction rates.

Exploration of Unconventional Reactivity Pathways and Site-Selective Functionalization

The presence of two distinct halogen atoms at the C2 and C8 positions of the pyrido[4,3-d]pyrimidine core presents a unique opportunity for selective functionalization. The differential reactivity of the chloro and iodo substituents allows for a stepwise and controlled introduction of various functionalities, paving the way for the creation of diverse molecular libraries.

Future research in this area will likely focus on:

Orthogonal Functionalization: The development of highly selective cross-coupling and nucleophilic substitution reactions that can discriminate between the C-Cl and C-I bonds is a key objective. The greater propensity of the C-I bond to undergo oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the more robust C-Cl bond, provides a basis for this selectivity. ucla.edu Conversely, the C-Cl bond can be more susceptible to nucleophilic aromatic substitution under specific conditions.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable for the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.org Research into novel C-H activation and functionalization strategies on the pyrido[4,3-d]pyrimidine scaffold, once the primary halogen handles have been utilized, will be a significant area of interest.

Unconventional Coupling Partners: Moving beyond traditional cross-coupling partners, future work may explore the use of less conventional nucleophiles and electrophiles to introduce novel functionalities. This could include the use of organometallic reagents, photoredox catalysis, and enzymatic transformations to forge new bonds at the halogenated positions.

The predicted differential reactivity of the halogen atoms in this compound is summarized in Table 2.

PositionHalogenPredicted ReactivityPotential Transformations
C2 ChloroLess reactive in cross-coupling; more susceptible to SNAr.Nucleophilic Aromatic Substitution (Amination, Thiolation, Alkoxylation).
C8 IodoHighly reactive in cross-coupling; less susceptible to SNAr.Suzuki, Sonogashira, Buchwald-Hartwig, Stille, and Heck cross-coupling reactions.

Integration of Advanced Computational Design in Synthetic Strategy and Reaction Prediction

The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemists design and execute synthetic routes. ucla.edunih.gov For this compound, computational tools can provide invaluable insights into its reactivity and guide the development of efficient and selective synthetic transformations.

Future applications of computational design in this field are expected to include:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict the most favorable sites for electrophilic and nucleophilic attack. acs.org This can help in designing reactions that selectively target either the C2-chloro or the C8-iodo position. Computational methods can also predict the regioselectivity of C-H functionalization on the heterocyclic core. acs.org

Mechanism Elucidation and Catalyst Design: Computational modeling can be used to elucidate the mechanisms of key synthetic steps, such as cross-coupling reactions. This understanding can then be leveraged to design more efficient and selective catalysts tailored for the specific transformations of halogenated pyrido[4,3-d]pyrimidines.

In Silico Screening of Reaction Conditions: Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation of this compound. neurips.ccacs.org This can significantly reduce the experimental effort required for reaction optimization.

Virtual Library Design: Computational tools can be used to design virtual libraries of derivatives of this compound with desired physicochemical and biological properties. nih.gov This can help in prioritizing synthetic targets for drug discovery and materials science applications.

Application of In Situ and Real-time Spectroscopic Techniques for Reaction Monitoring and Optimization

A deep understanding of reaction kinetics and mechanisms is crucial for developing robust and efficient synthetic processes. In situ and real-time spectroscopic techniques provide a window into the reacting system, allowing for continuous monitoring of reactant consumption, intermediate formation, and product generation.

The application of these techniques to the synthesis and functionalization of this compound will be instrumental in:

Reaction Profiling and Kinetic Analysis: Techniques such as ReactIR (FT-IR), Raman spectroscopy, and Process NMR can be used to generate real-time concentration profiles of all key species in a reaction mixture. This data can be used to determine reaction kinetics, identify rate-limiting steps, and understand the influence of various reaction parameters.

Detection of Transient Intermediates: In situ spectroscopy is particularly powerful for detecting and characterizing short-lived or unstable reaction intermediates that may be missed by traditional offline analysis. This information is invaluable for elucidating reaction mechanisms.

Process Optimization and Control: By providing real-time feedback on the state of a reaction, in situ monitoring enables rapid process optimization. It allows for the precise determination of reaction endpoints, minimizing reaction times and the formation of impurities. This is particularly important for ensuring the selective functionalization of the dihalogenated scaffold.

Ensuring Safety and Scalability: Real-time monitoring can help to identify and mitigate potential safety hazards, such as exothermic events or pressure build-up. It also provides crucial data for the reliable scale-up of synthetic processes from the laboratory to production.

The potential applications of various in situ spectroscopic techniques are outlined in Table 3.

Spectroscopic TechniqueInformation GainedApplication in Pyrido[4,3-d]pyrimidine Synthesis
FT-IR (ReactIR) Functional group changes, concentration profiles.Monitoring the disappearance of starting materials and the appearance of the product's characteristic vibrational bands.
Raman Spectroscopy Molecular vibrations, particularly for non-polar bonds.Complementary to FT-IR, useful for monitoring reactions in aqueous media.
Process NMR Detailed structural information, quantification of species.Unambiguous identification and quantification of reactants, intermediates, and products.
UV-Vis Spectroscopy Changes in electronic structure, concentration of chromophoric species.Monitoring reactions involving colored intermediates or products.

Q & A

Q. What are the established synthetic routes for 2-Chloro-8-iodopyrido[4,3-d]pyrimidine, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, hydrazine hydrate or phenylhydrazine reacts with hydrazone derivatives to form pyrido[4,3-d]pyrimidine scaffolds. Key intermediates are characterized using:

  • IR spectroscopy : Absence of C≡N bands (~2200 cm⁻¹) and presence of C=O (1659–1690 cm⁻¹), NH₂, and NH (3105–3410 cm⁻¹) confirm structural changes .
  • ¹H NMR : Signals such as δ 5.46 (CH proton) and δ 5.77–11.0 (NH/NH₂ protons) validate the absence of ethoxy groups and formation of aromatic systems .
  • Elemental analysis : Ensures purity and stoichiometric consistency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Multi-nuclear NMR (¹H, ¹³C) : Resolves aromatic protons and carbon environments, distinguishing regioisomers. For example, δ 7.29–7.62 (aromatic multiplet) confirms substitution patterns .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary research applications of this compound?

  • Antitumor agent development : Derivatives like tetrahydrobenzo[4'',5'']thieno[3'',2'':5,6]pyrido[4,3-d]pyrimidine inhibit CNE2, KB, and MCF-7 cancer cells (IC₅₀ values via MTT assay) .
  • Antimicrobial studies : Pyrido[4,3-d]pyrimidine derivatives (e.g., 8a, 8b) show activity against bacterial/fungal strains, with MIC values reported in Table 1 of antimicrobial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Solvent selection : Ethanol or DMF/ethanol mixtures enhance cyclization efficiency (e.g., 79–80% yield for 8a,b) .
  • Catalysis : TsOH (0.19 eq.) in ethanol under reflux improves dehydration steps (77% yield for pyrimidinone 9a) .
  • Purification : Avoid aqueous workup for intermediates with high solubility (e.g., compound 7d lost 46% yield in water) .

Q. How should researchers address stereochemical challenges in pyrido[4,3-d]pyrimidine synthesis?

  • Diastereomer control : Use chiral auxiliaries or asymmetric catalysis. For example, (4R*,5R*,6R*)-configured hydroxypyrimidinones form as single diastereomers under NaH-mediated conditions .
  • Stereochemical analysis : Coupling constants (e.g., ³J₅‑H,6‑H = 11.7 Hz) and NOE correlations in NMR distinguish axial/equatorial substituents .

Q. What experimental designs are recommended for evaluating biological activity?

  • Dose-response assays : Use MTT protocols with 48–72 hr exposure times for IC₅₀ determination in cancer cells .
  • Microbial testing : Follow CLSI guidelines for MIC assays, using standardized bacterial strains (e.g., S. aureus, E. coli) and compound concentrations from 1–100 µg/mL .
  • SAR studies : Modify halogen substituents (Cl, I) or fused rings to enhance potency or selectivity .

Q. How can conflicting spectral data be resolved during structural elucidation?

  • Cross-validation : Compare IR, NMR, and HRMS data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Isolation of byproducts : Characterize side products (e.g., uncyclized ureido ketones) to identify competing reaction pathways .

Q. What strategies are effective for scaling up syntheses while maintaining reproducibility?

  • Batch optimization : Adjust stoichiometry (e.g., 1.2 eq. hydrazine) to compensate for reagent volatility .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time.
  • Crystallization protocols : Recrystallize from DMF/ethanol to remove polymeric impurities .

Q. How can mechanistic insights guide the design of novel derivatives?

  • Nucleophilic substitution : Electron-withdrawing groups (e.g., Cl, I) activate the pyrimidine ring for functionalization at C-2 and C-8 .
  • Cyclization pathways : Aza-Wittig or tandem reactions enable annulation of fused heterocycles (e.g., thieno-pyrido-pyrimidines) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported synthetic yields?

  • Case study : Compound 7d yields 54% in one protocol vs. 75–91% for analogues (7b,g). This discrepancy arises from solubility-driven losses during aqueous workup. Mitigate by using non-polar extraction (e.g., CHCl₃) or alternative purification (e.g., column chromatography) .

Literature and Methodology Review

Q. What key reviews summarize synthetic methodologies for pyrido[4,3-d]pyrimidines?

  • Recent reviews categorize routes by starting materials (pyridine/pyrimidine precursors vs. multicomponent reactions) and highlight applications in drug discovery (e.g., PARP-1 inhibitors, antifolates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.